molecular formula C27H24N4O2 B11284618 N-benzyl-1-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-benzyl-1-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11284618
M. Wt: 436.5 g/mol
InChI Key: VSUIJDMQBRBZOK-UHFFFAOYSA-N
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Description

N-benzyl-1-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its molecular formula is C20H18N4O2 (molecular weight: 346.39 g/mol) . The compound features a fused tricyclic core (pyrido-pyrrolo-pyrimidine) with a carboxamide group substituted by benzyl and 2-phenylethyl moieties. Key physicochemical properties include a logP of 2.47, polar surface area of 50.837 Ų, and moderate solubility (logSw = -3.14), suggesting balanced lipophilicity and permeability .

Properties

Molecular Formula

C27H24N4O2

Molecular Weight

436.5 g/mol

IUPAC Name

N-benzyl-6-methyl-2-oxo-N-(2-phenylethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C27H24N4O2/c1-29-23(18-22-25(29)28-24-14-8-9-16-31(24)26(22)32)27(33)30(19-21-12-6-3-7-13-21)17-15-20-10-4-2-5-11-20/h2-14,16,18H,15,17,19H2,1H3

InChI Key

VSUIJDMQBRBZOK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N(CCC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of benzylamine, methyl ketones, and pyrimidine derivatives, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Pharmacological Applications

2.1 Anticancer Activity

Research has indicated that derivatives of pyrido-pyrimidine compounds exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound's ability to modulate vascular endothelial growth factor receptor (VEGFR) signaling has been explored, suggesting potential applications in cancer therapy .

2.2 Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth. This property is particularly relevant in the context of rising antibiotic resistance and the need for novel antimicrobial agents .

2.3 Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds like N-benzyl-1-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have shown promise in reducing inflammatory responses. Studies have reported that similar compounds can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Synthetic Methodologies

3.1 Synthesis Techniques

The synthesis of this compound involves several synthetic routes that leverage the reactivity of the pyrido and pyrimidine rings. Recent advancements have focused on microwave-assisted synthesis techniques that improve yield and reduce reaction times .

3.2 Case Studies

A notable case study involved the synthesis of related pyrrolo-pyrimidine derivatives using cross-coupling reactions and condensation methods. These studies highlighted the versatility of the synthetic approaches and their applicability to generate compounds with enhanced biological activity .

Comparative Analysis of Biological Activities

Activity Type Related Compounds Mechanism of Action Reference
AnticancerPyrrolo-pyrimidinesVEGFR inhibition
AntimicrobialDihydropyrimidinesTargeting microbial enzymes
Anti-inflammatoryPyrrolopyrimidinesCytokine modulation

Mechanism of Action

The mechanism of action of N-benzyl-1-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism depends on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight (g/mol) logP Key Features
Target Compound C20H18N4O2 R1 = Benzyl, R2 = 2-Phenylethyl 346.39 2.47 Balanced lipophilicity; moderate solubility
N-(2-Ethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C21H20N4O2 R1 = 2-Ethylphenyl 360.42 ~2.8* Increased steric bulk; potential enhanced target affinity
1-Benzyl-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C26H22N4O2 R1 = Benzyl, R2 = 4-Methylphenyl 422.48 ~3.2* Higher molecular weight; reduced solubility (logSw ~ -4.0 inferred)
N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide C24H26N4O3 R1 = 4-Isopropylphenyl 418.50 ~2.1* Polar methoxypropyl group; improved solubility (logSw ~ -2.5 inferred)

*Estimated based on substituent contributions.

Biological Activity

N-benzyl-1-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, including its efficacy against various diseases.

Chemical Structure and Properties

The compound is characterized by a specific molecular structure that includes a pyrido-pyrrolo-pyrimidine framework. The molecular formula is C38H32F3N3O3C_{38}H_{32}F_3N_3O_3 with a molecular weight of approximately 635.7 g/mol. The detailed structure can be represented as follows:

  • IUPAC Name : this compound
  • SMILES Notation : CN(CC1=CC=CC=C1)C(=O)C@HNC(=O)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4C5=CC=C(C=C5)C(F)(F)F

Anticancer Activity

Research has indicated that derivatives of pyrido-pyrrolo-pyrimidines exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit the activity of protein kinases such as Janus Kinase 3 (JAK3), which is implicated in various malignancies and autoimmune diseases. This inhibition leads to a reduction in cancer cell proliferation and promotes apoptosis in cancerous cells.

Case Study:
A study demonstrated that a similar compound inhibited cell proliferation in human colon cancer (HT29) and prostate cancer (DU145) cell lines through molecular docking studies with EGFR tyrosine kinase. The results indicated effective binding and inhibition comparable to established anticancer drugs like Olmitinib .

Immunomodulatory Effects

The compound has been noted for its immunosuppressive properties, making it potentially useful in treating autoimmune disorders such as lupus, rheumatoid arthritis, and multiple sclerosis. By inhibiting JAK3 activity, it can modulate immune responses effectively .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its safety and efficacy. Preliminary studies suggest favorable absorption profiles, but comprehensive toxicological assessments are necessary to evaluate long-term effects and potential side effects.

Comparative Analysis of Similar Compounds

Compound NameStructure TypeBiological ActivityReference
N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidineDihydrofuro-pyrimidineAnticancer activity via EGFR inhibition
Pyrrolo[2,3-d]pyrimidinesPyrimidine derivativeJAK3 inhibition for autoimmune diseases
4-Oxo-1-pentyl-naphthyridineNaphthyridine derivativeAnticancer activity

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